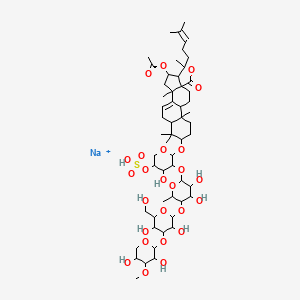

Cucumarioside G1

Description

Properties

CAS No. |

81296-42-6 |

|---|---|

Molecular Formula |

C55H86NaO25S+ |

Molecular Weight |

1202.3 g/mol |

IUPAC Name |

sodium [16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-3-enyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate |

InChI |

InChI=1S/C55H86O25S.Na/c1-24(2)12-11-17-54(9)45-30(73-26(4)57)20-53(8)28-13-14-33-51(5,6)34(16-18-52(33,7)27(28)15-19-55(45,53)50(65)79-54)75-49-44(36(60)32(23-71-49)80-81(66,67)68)78-47-38(62)37(61)41(25(3)72-47)76-48-40(64)43(35(59)31(21-56)74-48)77-46-39(63)42(69-10)29(58)22-70-46;/h12-13,25,27,29-49,56,58-64H,11,14-23H2,1-10H3,(H,66,67,68);/q;+1 |

InChI Key |

JWRBJSGKRKVUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCC=C(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC)O)O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cucumarioside G1; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cucumarioside G1: Structure, and Biological Activities of Related Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumarioside G1 is a triterpene glycoside, a class of natural products isolated from sea cucumbers. These compounds, and the broader family of saponins to which they belong, are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a detailed overview of the chemical structure of this compound and summarizes the biological activities and mechanisms of action of closely related cucumariosides, for which more extensive data is currently available. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these marine-derived compounds.

Chemical Structure of this compound

This compound is a holostane-type triterpene glycoside originally isolated from the sea cucumber Cucumaria fraudatrix (also known as Eupentacta fraudatrix).[1] Its chemical structure has been elucidated through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[2]

The core structure consists of a pentacyclic triterpene aglycone, known as cucumariogenin, attached to a carbohydrate chain. The CAS Number for this compound is 81296-42-6, and its molecular formula is C55H87NaO25S.[1]

Structural Features:

-

Aglycone: The aglycone is a holostane-type triterpenoid, characterized by a lanostane skeleton with an 18(20)-lactone ring.

-

Carbohydrate Moiety: Attached to the C-3 position of the aglycone is a branched pentasaccharide (five sugar units) chain. This sugar chain is terminated with a 3-O-methyl-D-xylose residue, a characteristic feature of glycosides from Eupentacta fraudatrix. The carbohydrate chain also contains two sulfate groups.[3]

-

Stereochemistry: The configuration of the 16-OAc group has been confirmed as β.[2]

The detailed structural elucidation of this compound and its congeners relies heavily on 1D and 2D NMR techniques (COSY, HMBC, HSQC, NOESY) and mass spectrometry.[1][2][3]

Biological Activities of Related Cucumariosides

While specific biological activity data for this compound is limited in the public domain, extensive research on other cucumariosides, particularly those from the 'A' series, provides strong indications of its potential therapeutic properties. These compounds are well-documented for their cytotoxic, anticancer, and immunomodulatory effects.

Cytotoxic and Anticancer Activity

Triterpene glycosides from sea cucumbers are known to exhibit significant cytotoxicity against a wide range of cancer cell lines. This activity is a focal point of research for potential anticancer drug development. The primary mechanism of action is often attributed to their ability to interact with cell membranes, leading to pore formation and subsequent cell lysis.

Studies on closely related compounds such as Cucumarioside A2-2 and Cucumarioside A0-1 have demonstrated potent anticancer effects, including:

-

Induction of Apoptosis: These glycosides can trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[4][5]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various phases (e.g., G2/M or S phase).[4][5][6]

-

Inhibition of Metastasis: Some cucumariosides have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.

The table below summarizes quantitative data for the cytotoxic activity of some representative cucumariosides.

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Cucumarioside A2-2 | Ehrlich Carcinoma | Nonspecific Esterase | 2.1 | [6][7] |

| Cucumarioside A2-2 | Ehrlich Carcinoma | MTT | 2.7 | [6][7] |

| Djakonovioside E1 | MCF-7 | 1.52 ± 0.14 | [8] | |

| Djakonovioside E1 | MDA-MB-231 | 2.19 ± 0.17 | [8] | |

| Cucumarioside A2-5 | T-47D | 5.81 ± 0.86 | [8] | |

| Cucumarioside A2-5 | MDA-MB-231 | 2.58 ± 0.1 | [8] |

Signaling Pathways

The anticancer effects of cucumariosides are mediated through the modulation of various signaling pathways. A common mechanism involves the induction of the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway induced by cucumariosides.

Other signaling pathways implicated in the action of related cucumariosides include the MAPK pathway, where they have been shown to inhibit p38 and ERK1/2.[6]

Experimental Protocols

Isolation and Purification of Cucumariosides

The following workflow outlines a typical procedure for the isolation of triterpene glycosides from sea cucumbers.

Caption: General workflow for the isolation of cucumariosides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-2 × 10^6 cells/ml and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the cucumarioside solution and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µl of MTT stock solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Hoechst 33342/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound in a suitable culture plate for the desired time.

-

Staining: Add Hoechst 33342 and Propidium Iodide (PI) to the cell culture medium to final concentrations of approximately 1-10 µg/mL and 1-5 µg/mL, respectively, and incubate for 10-15 minutes at 37°C.[9]

-

Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters.

-

Viable cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).

-

Apoptotic cells: Condensed or fragmented blue nuclei (Hoechst 33342 positive, PI negative).

-

Necrotic cells: Red, intact or swollen nuclei (Hoechst 33342 positive, PI positive).

-

-

Quantification: Quantify the percentage of apoptotic cells by counting at least 200 cells per sample.

Conclusion

This compound is a structurally defined triterpene glycoside with significant potential for further investigation. While direct biological data for this specific compound is sparse, the well-documented cytotoxic and anticancer activities of its close chemical relatives provide a strong rationale for its continued study. The experimental protocols and signaling pathway information provided in this guide, drawn from research on related cucumariosides, offer a solid foundation for researchers to design and execute studies aimed at elucidating the specific therapeutic potential of this compound. Future research should focus on obtaining quantitative bioactivity data for this compound and delineating its precise mechanisms of action to advance its potential as a novel therapeutic agent.

References

- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. karger.com [karger.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cucumarioside G1: A Technical Guide on its Natural Source, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumarioside G1 is a triterpenoid glycoside, a class of secondary metabolites found in sea cucumbers (Holothuroidea). These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including cytotoxic, antifungal, and immunomodulatory effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural source, abundance, isolation protocols, and potential mechanisms of action.

Natural Source and Abundance

The primary natural source of this compound is the Far Eastern sea cucumber, Eupentacta fraudatrix (also known as Cucumaria fraudatrix)[1][2]. This species belongs to the family Sclerodactylidae and is found in the shallow waters of the Sea of Japan.

While precise quantitative data on the natural abundance of this compound is not extensively documented in publicly available literature, it is classified among the various triterpene glycosides present in Eupentacta fraudatrix. Studies on the metabolite profiling of this sea cucumber have identified a complex mixture of glycosides. The concentration of individual glycosides like this compound can vary, and they are often categorized as either major or minor components of the total glycoside fraction. Further quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) would be required to determine the exact yield of this compound from the wet or dry weight of the organism.

Table 1: Natural Source of this compound

| Compound | Primary Natural Source | Geographic Location |

| This compound | Eupentacta fraudatrix | Sea of Japan |

Experimental Protocols: Isolation and Purification

A detailed, standardized protocol for the isolation and purification of this compound is not explicitly available. However, based on the established methodologies for separating triterpenoid glycosides from sea cucumbers, a general workflow can be outlined. This process typically involves extraction followed by a series of chromatographic separations.

Extraction

The initial step involves the extraction of the crude glycoside mixture from the sea cucumber tissues.

-

Sample Preparation: The sea cucumbers are minced and extracted with a polar solvent, typically 70% ethanol (EtOH), often under reflux[1].

-

Solvent Extraction: The extraction is usually performed twice to ensure maximum recovery of the glycosides.

-

Concentration: The combined ethanolic extracts are then concentrated in vacuo to remove the solvent, resulting in a crude extract.

Preliminary Purification: Hydrophobic Chromatography

The crude extract contains a complex mixture of compounds, including salts and other polar impurities. A preliminary purification step is necessary to isolate the glycoside fraction.

-

Resin Material: The concentrated extract is dissolved in water and loaded onto a hydrophobic chromatography column, such as Polychrom-1 (powdered Teflon)[1][3].

-

Elution: The column is first washed with water to elute inorganic salts and highly polar impurities. The glycoside fraction is then eluted with a solvent of intermediate polarity, such as 50-60% acetone or 50% ethanol[3][4].

Chromatographic Separation

The crude glycoside fraction is further separated into individual compounds using a combination of column chromatography techniques.

-

Silica Gel Column Chromatography: The fraction is subjected to silica gel column chromatography using a stepwise gradient of a solvent system, typically a mixture of chloroform, ethanol (or methanol), and water (e.g., CHCl₃/EtOH/H₂O in ratios of 100:100:17 and 100:125:25)[1][3]. This separates the glycosides into several sub-fractions based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual glycosides, including this compound, is achieved by HPLC. Reversed-phase columns (e.g., Discovery C18) are commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, sometimes with additives like ammonium acetate[1].

The purity of the isolated this compound is confirmed using analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Figure 1: Generalized workflow for the isolation and purification of this compound.

Signaling Pathways and Biological Activity

Direct studies on the specific signaling pathways modulated by this compound are limited. However, extensive research on other closely related cucumariosides, such as Cucumarioside A0-1 and A2-2, provides valuable insights into its potential mechanisms of action, particularly in the context of cancer therapy. It is plausible that this compound shares similar biological activities and affects related signaling cascades.

Induction of Apoptosis

Many triterpenoid glycosides from sea cucumbers are potent inducers of apoptosis (programmed cell death) in cancer cells. This is a key mechanism behind their cytotoxic effects.

-

Caspase Activation: Studies on Cucumarioside A0-1 have shown that it triggers the intrinsic pathway of apoptosis. This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3[1][5]. Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Bax/Bcl-2 Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for regulating apoptosis. Some cucumariosides have been shown to affect the expression of these proteins, tipping the balance in favor of apoptosis[1][5].

Generation of Reactive Oxygen Species (ROS)

An increase in intracellular Reactive Oxygen Species (ROS) can induce oxidative stress and trigger apoptotic cell death.

-

ROS Production: Cucumarioside A0-1 has been demonstrated to stimulate an increase in ROS production in cancer cells[1][5]. This elevation in ROS can damage cellular components and activate downstream signaling pathways that lead to apoptosis.

Figure 2: Putative signaling pathway for this compound-induced apoptosis, inferred from related compounds.

Conclusion

This compound, a triterpenoid glycoside from the sea cucumber Eupentacta fraudatrix, represents a promising natural product for further investigation in drug discovery and development. While specific quantitative data on its natural abundance and a detailed, standardized isolation protocol are yet to be fully established, the general methodologies for its extraction and purification are well-understood within the context of related compounds. The biological activity of this compound is likely to involve the induction of apoptosis through caspase activation and the generation of reactive oxygen species, similar to other cucumariosides. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of cucumarioside G2, a novel nonholostane glycoside from the sea cucumber Eupentacta fraudatrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Triterpene Glycosides in Sea Cucumbers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sea cucumbers, marine invertebrates of the class Holothuroidea, are prolific producers of a diverse array of triterpene glycosides, also known as saponins. These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the biosynthesis of these valuable secondary metabolites. It details the enzymatic cascade from the initial precursors in the mevalonate pathway to the intricate tailoring reactions that generate the vast structural diversity of sea cucumber saponins. This document includes quantitative data on gene expression and metabolite distribution, detailed experimental protocols for the investigation of this pathway, and visual representations of the key biosynthetic and regulatory pathways.

Introduction

Triterpene glycosides are the most abundant and structurally diverse secondary metabolites found in sea cucumbers, playing a crucial role in their chemical defense mechanisms.[1] These amphiphilic molecules consist of a hydrophobic triterpenoid aglycone (sapogenin) and one or more hydrophilic sugar moieties. The structural complexity of these saponins, arising from variations in both the aglycone skeleton and the attached carbohydrate chains, is responsible for their diverse and potent biological activities.[2] Understanding the biosynthetic pathway of these compounds is paramount for their biotechnological production and for the targeted development of novel therapeutic agents.

This guide will delve into the molecular machinery responsible for the synthesis of triterpene glycosides in sea cucumbers, with a particular focus on the key enzymatic steps and the genes encoding them.

The Biosynthesis Pathway of Triterpene Glycosides

The biosynthesis of triterpene glycosides in sea cucumbers can be broadly divided into three main stages:

-

Upstream Pathway (Mevalonate Pathway): The synthesis of the fundamental C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Triterpene Aglycone Formation: The cyclization of 2,3-oxidosqualene to form the initial triterpenoid skeletons.

-

Downstream Tailoring Reactions: A series of modifications, primarily oxidations and glycosylations, that lead to the vast diversity of saponin structures.

Upstream Pathway: The Mevalonate (MVA) Pathway

The biosynthesis of triterpene glycosides begins with the mevalonate (MVA) pathway, which produces the universal isoprene building blocks, IPP and DMAPP. In the sea cucumber Apostichopus japonicus, several genes encoding the enzymes of this pathway have been identified.[3]

-

Acetyl-CoA C-acetyltransferase (AACT)

-

Hydroxymethylglutaryl-CoA synthase (HMGS)

-

Hydroxymethylglutaryl-CoA reductase (HMGR)

-

Mevalonate kinase (MVK)

-

Phosphomevalonate kinase (PMVK)

-

Mevalonate diphosphate decarboxylase (MVD)

-

Isopentenyl diphosphate isomerase (IDI)

These enzymes catalyze the conversion of acetyl-CoA to IPP and DMAPP. Subsequently, Farnesyl pyrophosphate synthase (FPS) condenses IPP and DMAPP to form the C15 compound farnesyl pyrophosphate (FPP). Two FPP molecules are then joined head-to-head by Squalene synthase (SS) to produce the C30 linear triterpene precursor, squalene. Finally, Squalene epoxidase (SE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the substrate for the next crucial step in the pathway.

Triterpene Aglycone Formation: The Role of Oxidosqualene Cyclases (OSCs)

A key feature of triterpene biosynthesis in sea cucumbers is the unique nature of their oxidosqualene cyclases (OSCs). Unlike most animals that utilize lanosterol synthase (LSS) to produce lanosterol as the precursor for sterols, sea cucumbers lack LSS. Instead, they possess two distinct OSCs that have likely evolved through gene duplication and neofunctionalization.[4] These are:

-

Parkeol Synthase (PS): This enzyme cyclizes 2,3-oxidosqualene to parkeol.

-

Lanostadienol Synthase (LDS): This enzyme cyclizes 2,3-oxidosqualene to lanostadienol.

The presence of these two distinct OSCs is a pivotal evolutionary adaptation that allows sea cucumbers to divert the flow of triterpenoid precursors towards the synthesis of a wide array of saponins for chemical defense, while also producing essential sterols for their cell membranes.

Downstream Tailoring Reactions: Generating Structural Diversity

The initial triterpenoid skeletons, parkeol and lanostadienol, undergo a series of extensive modifications to generate the vast diversity of saponins observed in sea cucumbers. These tailoring reactions are primarily catalyzed by two large enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce hydroxyl groups and other oxidative modifications to the triterpene aglycone. These oxidations are crucial for creating attachment points for sugar moieties and for influencing the biological activity of the final saponin.

-

UDP-glycosyltransferases (UGTs): This diverse family of enzymes is responsible for attaching various sugar units to the triterpenoid aglycone in a stepwise manner. The number, type, and linkage of these sugar residues are major determinants of the final structure and function of the saponin. In A. japonicus, a significant number of UGT genes have been identified, highlighting their importance in generating saponin diversity.[3]

The combinatorial action of these tailoring enzymes on the initial triterpenoid scaffolds results in the production of a complex mixture of triterpene glycosides, each with potentially unique biological properties.

Quantitative Data

Gene Expression of Biosynthetic Enzymes

Transcriptomic studies have provided valuable insights into the expression of genes involved in triterpene glycoside biosynthesis in sea cucumbers. The following table summarizes the number of identified genes for key enzymes in the pathway in Apostichopus japonicus.

| Enzyme Family | Abbreviation | Number of Genes Identified in A. japonicus | Reference |

| Acetyl-CoA C-acetyltransferase | AACT | 2 | [3] |

| Hydroxymethylglutaryl-CoA synthase | HMGS | 2 | [3] |

| Farnesyl pyrophosphate synthase | FPS | 2 | [3] |

| Squalene synthase | SS | 1 | [3] |

| Squalene epoxidase | SE | 2 | [3] |

| Oxidosqualene cyclase | OSC | 2 | [3] |

| UDP-glycosyltransferase | UGT | 19 | [3] |

Gene expression studies have shown dynamic changes in the transcript levels of these enzymes during different developmental stages of A. japonicus, suggesting a tight regulation of saponin biosynthesis throughout the life cycle.[3] Furthermore, comparative transcriptomics of the body wall and radial nerve of Holothuria scabra revealed the presence of genes encoding eight of the core triterpenoid biosynthesis enzymes in the body wall, the primary site of saponin production.[1][5]

Triterpene Glycoside Content in Sea Cucumber Tissues

The concentration and composition of triterpene glycosides can vary significantly between different sea cucumber species and even between different tissues within the same individual. The body wall and the viscera, particularly the Cuvierian tubules (in species that possess them), are known to be major sites of saponin accumulation.

| Sea Cucumber Species | Tissue | Major Saponins Detected | Concentration (mg/g dry weight) | Reference |

| Holothuria scabra | Body Wall | Holothurin A, Echinoside A | - | [1] |

| Holothuria lessoni | Body Wall | Holothurin A, Holothurin A2, Desholothurin A | - | [6] |

| Holothuria lessoni | Viscera | Holothurin A and other isomers | Higher diversity and yield than body wall | [6][7] |

| Actinopyga echinites | Body Wall | - | 0.025 | [8] |

| Actinopyga echinites | Cuvierian Tubules | - | 0.278 | [8] |

| Bohadschia subrubra | Body Wall | - | 0.064 | [8] |

Experimental Protocols

Extraction and Quantification of Triterpene Glycosides by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of triterpene glycosides from sea cucumber tissues.

4.1.1. Materials

-

Fresh or frozen sea cucumber tissue (e.g., body wall, viscera)

-

70% Ethanol

-

iso-Butanol

-

Amberlite XAD-4 resin (or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) C18 cartridges

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

4.1.2. Extraction Procedure

-

Freeze the sea cucumber tissue in liquid nitrogen and grind it into a fine powder.

-

Extract the powdered tissue with 70% ethanol at room temperature with constant stirring for 24 hours. Repeat the extraction three times.[9]

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the aqueous extract in water and perform a liquid-liquid partition with iso-butanol.[9]

-

Separate the iso-butanol phase, which contains the saponins, and evaporate to dryness.

-

For further purification, the crude saponin extract can be passed through an Amberlite XAD-4 resin column, eluting with a stepwise gradient of methanol in water.[9]

4.1.3. HPLC-MS/MS Analysis

-

Dissolve the dried saponin extract in a suitable solvent (e.g., 50% methanol).

-

Perform chromatographic separation on a C18 column using a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient could be, for example, from 10% B to 90% B over 30 minutes.

-

The mass spectrometer should be operated in both positive and negative ion modes.

-

For targeted quantification, set up Multiple Reaction Monitoring (MRM) experiments using precursor-product ion transitions specific to the saponins of interest. For untargeted profiling, use full scan MS and data-dependent MS/MS acquisition.

-

Identify and quantify saponins by comparing their retention times and mass spectra with those of authentic standards or by detailed fragmentation analysis.[4]

RNA Extraction, cDNA Library Construction, and Transcriptome Sequencing (RNA-Seq)

This protocol provides a general workflow for transcriptome analysis to identify and quantify the expression of genes involved in triterpene glycoside biosynthesis.

4.2.1. Materials

-

Fresh sea cucumber tissue (e.g., body wall)

-

RNAlater™ stabilization solution

-

TRIzol® Reagent (or similar RNA extraction kit)

-

DNase I

-

RNA purification columns

-

Agilent 2100 Bioanalyzer (or equivalent)

-

TruSeq™ RNA Sample Preparation Kit (Illumina)

-

Illumina sequencing platform (e.g., HiSeq, NovaSeq)

4.2.2. Procedure

-

Dissect the desired tissue from the sea cucumber and immediately immerse it in RNAlater™ solution to preserve RNA integrity.

-

Homogenize the tissue in TRIzol® Reagent and extract total RNA following the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Purify the RNA using a column-based method.

-

Assess the quality and quantity of the extracted RNA using a Bioanalyzer and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RIN > 7.0) is essential for reliable RNA-Seq results.

-

Construct the cDNA library from the purified RNA using a commercial kit such as the Illumina TruSeq™ RNA Sample Prep Kit. This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on an Illumina sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including quality control, read mapping to a reference genome or de novo assembly, differential gene expression analysis, and functional annotation of the identified genes.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Triterpene Glycosides

Caption: Overview of the triterpene glycoside biosynthesis pathway in sea cucumbers.

Experimental Workflow for Saponin Analysis

Caption: Experimental workflow for the extraction and analysis of sea cucumber saponins.

Hypothetical Regulatory Signaling Pathway

Direct evidence for the signaling pathways that regulate triterpene glycoside biosynthesis in sea cucumbers is still limited. However, based on studies of secondary metabolism in other organisms and general signaling pathways in echinoderms, a hypothetical regulatory network can be proposed. Environmental stressors or developmental cues could trigger signaling cascades that lead to the activation of transcription factors, which in turn upregulate the expression of the biosynthetic genes.

Caption: A hypothetical signaling pathway regulating triterpene glycoside biosynthesis.

Conclusion

The biosynthesis of triterpene glycosides in sea cucumbers is a complex and highly regulated process that has evolved to produce a vast arsenal of chemical defenses. The discovery of the dual oxidosqualene cyclase system represents a significant advancement in our understanding of the evolution of secondary metabolism in marine invertebrates. Further research into the downstream tailoring enzymes, particularly the cytochrome P450s and UDP-glycosyltransferases, will be crucial for elucidating the mechanisms that generate the remarkable structural diversity of these saponins. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating biosynthetic pathway and to harness its potential for the development of new pharmaceuticals and other valuable bioproducts. The continued application of 'omics' technologies, combined with functional characterization of the biosynthetic enzymes, will undoubtedly uncover new insights into the regulation and evolution of this important metabolic pathway.

References

- 1. Evidence for a Saponin Biosynthesis Pathway in the Body Wall of the Commercially Significant Sea Cucumber Holothuria scabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large scale gene expression profiling during intestine and body wall regeneration in the sea cucumber Apostichopus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoid saponin biosynthesis genes and their expression patterns during the development of sea cucumber Apostichopus japonicus | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qualitative and Quantitative Saponin Contents in Five Sea Cucumbers from the Indian Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and Structure Elucidation of Novel Saponins from the Sea Cucumber Actinopyga spinea viscera Using HPCPC and Mass Spectrometry | International Pharmacy Acta [journals.sbmu.ac.ir]

Characterization of Cucumarioside G1: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols necessary for the characterization of Cucumarioside G1, a triterpene glycoside isolated from the sea cucumber Eupentacta fraudatrix (formerly Cucumaria fraudatrix). This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation, identification, and biological evaluation of this and similar marine-derived compounds.

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound relies primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data essential for its identification.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound reveals the carbon framework of the aglycone and the sugar moieties. The chemical shifts are indicative of the functional groups and connectivity within the molecule.

| Carbon No. | Aglycone | δc (ppm) | Carbon No. | Sugar Moiety | δc (ppm) |

| 1 | CH₂ | 36.1 | Xylose-1 | ||

| 2 | CH₂ | 27.2 | C-1' | 105.1 | |

| 3 | CH | 88.9 | C-2' | 82.8 | |

| 4 | C | 39.5 | C-3' | 77.8 | |

| 5 | CH | 47.9 | C-4' | 70.8 | |

| 6 | CH₂ | 23.2 | C-5' | 66.8 | |

| 7 | CH | 120.4 | Quinovose | ||

| 8 | C | 145.6 | C-1'' | 103.0 | |

| 9 | CH | 47.4 | C-2'' | 83.0 | |

| 10 | C | 35.5 | C-3'' | 76.0 | |

| 11 | CH₂ | 22.5 | C-4'' | 87.1 | |

| 12 | CH₂ | 31.0 | C-5'' | 71.2 | |

| 13 | C | 59.0 | C-6'' | 18.5 | |

| 14 | C | 47.4 | Xylose-2 | ||

| 15 | CH₂ | 43.6 | C-1''' | 105.9 | |

| 16 | CH | 75.0 | C-2''' | 75.2 | |

| 17 | CH | 54.6 | C-3''' | 77.8 | |

| 18 | C | 179.8 | C-4''' | 71.0 | |

| 19 | CH₃ | 23.8 | C-5''' | 67.0 | |

| 20 | C | 84.8 | Glucose | ||

| 21 | CH₃ | 28.2 | C-1'''' | 105.4 | |

| 22 | CH₂ | 37.0 | C-2'''' | 75.0 | |

| 23 | CH₂ | 24.2 | C-3'''' | 88.2 | |

| 24 | CH | 124.9 | C-4'''' | 69.8 | |

| 25 | C | 131.9 | C-5'''' | 78.0 | |

| 26 | CH₃ | 25.7 | C-6'''' | 62.6 | |

| 27 | CH₃ | 17.7 | 3-O-Me-Xylose | ||

| 30 | CH₃ | 20.0 | C-1''''' | 105.8 | |

| 31 | CH₃ | 28.6 | C-2''''' | 75.4 | |

| 32 | CH₃ | 16.5 | C-3''''' | 84.4 | |

| OAc | CO | 170.2 | C-4''''' | 70.4 | |

| CH₃ | 21.2 | C-5''''' | 67.2 | ||

| OCH₃ | 60.8 |

Note: Data is compiled from related cucumarioside structures and should be confirmed against the primary literature for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environment within this compound. Key signals include those of the anomeric protons of the sugar units and the methyl groups of the aglycone.

| Proton No. | Aglycone | δH (ppm, J in Hz) | Proton No. | Sugar Moiety | δH (ppm, J in Hz) |

| 3 | H-3 | 3.25 (dd, 4.0, 11.6) | Xylose-1 | ||

| 5 | H-5 | 1.03 (t, 7.8) | H-1' | 4.88 (d, 7.2) | |

| 7 | H-7 | 5.68 (m) | Quinovose | ||

| 9 | H-9 | 3.47 (brd, 14.4) | H-1'' | 5.15 (d, 7.6) | |

| 16 | H-16 | 5.97 (brq, 8.9) | H-6'' | 1.75 (d, 6.0) | |

| 19 | H₃-19 | 1.21 (s) | Xylose-2 | ||

| 21 | H₃-21 | 1.53 (s) | H-1''' | 5.30 (d, 7.2) | |

| 24 | H-24 | 5.10 (m) | Glucose | ||

| 26 | H₃-26 | 1.68 (brs) | H-1'''' | 4.95 (d, 7.6) | |

| 27 | H₃-27 | 1.60 (brs) | 3-O-Me-Xylose | ||

| 30 | H₃-30 | 0.95 (s) | H-1''''' | 4.98 (d, 7.2) | |

| 31 | H₃-31 | 1.28 (s) | OCH₃ | 3.65 (s) | |

| 32 | H₃-32 | 0.90 (s) | |||

| OAc | CH₃ | 2.05 (s) |

Note: Data is compiled from related cucumarioside structures and should be confirmed against the primary literature for this compound.

Mass Spectrometry Data

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used mass spectrometry techniques for the analysis of triterpene glycosides. For this compound, the expected mass spectral data would be consistent with its molecular formula.

| Ion | m/z | Technique |

| [M+Na]⁺ | Expected around 1200-1400 | ESI-MS/MALDI-TOF MS |

| [M-H]⁻ | Expected around 1200-1400 | ESI-MS |

Note: The exact m/z value will depend on the specific adducts formed and the isotopic distribution.

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Eupentacta fraudatrix

-

Extraction:

-

The sea cucumbers are minced and extracted exhaustively with ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.

-

The n-butanol fraction, containing the triterpene glycosides, is collected.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified by reversed-phase HPLC (e.g., C18 column) using a methanol-water or acetonitrile-water gradient to yield the pure compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Samples are dissolved in deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD).

-

2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are performed to establish the connectivity and stereochemistry of the molecule.

-

-

Mass Spectrometry:

-

High-resolution ESI-MS or MALDI-TOF MS is used to determine the accurate mass and molecular formula of this compound.

-

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in the structural elucidation of the aglycone and the sugar sequence.

-

Biological Activity and Signaling Pathway

Triterpene glycosides from sea cucumbers, including those structurally related to this compound, are known to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Apoptosis Induction Pathway

Based on studies of related cucumariosides, this compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. The key events in this pathway are illustrated in the diagram below.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Apoptosis Assays

To investigate the pro-apoptotic effects of this compound, a series of in vitro experiments are typically conducted. The following diagram outlines a logical workflow for these assays.

Caption: Experimental workflow for investigating this compound-induced apoptosis.

The Core Mechanism of Action of Cucumarioside G1 in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumarioside G1 (CG1), a triterpene glycoside isolated from sea cucumbers, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides a comprehensive overview of the core mechanisms through which CG1 exerts its cytotoxic and cytostatic effects on cancer cells. The primary mechanism involves the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade. Furthermore, CG1 has been shown to induce cell cycle arrest, further contributing to its antitumor efficacy. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate further investigation and drug development efforts in this area.

Introduction

Triterpene glycosides, a class of saponins found in sea cucumbers, have garnered significant attention for their diverse pharmacological properties, including potent anticancer effects. This compound (CG1) and its closely related analogues, such as Cucumarioside A2-2, have demonstrated significant cytotoxicity against a variety of cancer cell lines. Understanding the precise molecular mechanisms underlying their activity is crucial for their development as potential therapeutic agents. This guide focuses on the established and putative mechanisms of action of CG1 in cancer cells, with a particular emphasis on the induction of apoptosis, cell cycle regulation, and the role of key signaling pathways.

Cytotoxicity of Cucumarioside Glycosides

Cucumarioside glycosides exhibit potent cytotoxic effects against various cancer cell lines at micromolar concentrations. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying this activity.

Table 1: Cytotoxicity of Cucumarioside and Related Glycosides in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | EC50/IC50 (µM) | Reference |

| Cucumarioside A2-2 | Ehrlich Carcinoma | Nonspecific Esterase Assay | 2.1 | [1][2] |

| Cucumarioside A2-2 | Ehrlich Carcinoma | MTT Assay | 2.7 | [1][2] |

| Frondoside A | THP-1 (Leukemia) | Not Specified | 4.5 µg/mL | [3][4] |

| Frondoside A | HeLa (Cervical Cancer) | Not Specified | 2.1 µg/mL | [3][4] |

| Frondoside A | UM-UC-3 (Bladder Cancer) | CCK-8 Assay | ~0.75 | [5] |

| Frondoside A | MDA-MB-231 (Breast Cancer) | Not Specified | 2.5 (24h) | [4] |

| Philinopside E | Various Tumor Cell Lines | Not Specified | ~4 | [4] |

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound and related compounds induce cancer cell death is through the activation of the intrinsic apoptotic pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Increased Production of Reactive Oxygen Species (ROS)

Treatment of cancer cells with cucumarioside glycosides leads to a significant and rapid increase in the intracellular levels of ROS. This oxidative stress is a key upstream event that triggers the downstream apoptotic cascade.

Mitochondrial Membrane Depolarization

The surge in ROS disrupts the integrity of the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (Δψm). This depolarization is a critical point of no return in the apoptotic process.

Regulation of Bcl-2 Family Proteins

Cucumarioside treatment alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.

Release of Cytochrome C and Apoptosome Formation

The compromised mitochondrial membrane releases cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (APAF-1), leading to the formation of the apoptosome.

Caspase Activation Cascade

The apoptosome activates the initiator caspase, caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Diagram 1: Intrinsic Apoptotic Pathway Induced by this compound

Caption: Intrinsic apoptotic pathway initiated by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, cucumarioside glycosides can also cause cell cycle arrest, preventing cancer cell proliferation. Studies on Cucumarioside A2-2 have shown that it can block the cell cycle in the S phase (DNA synthesis) or G2/M phase in different cancer cell lines.[1][2][6][7] This cytostatic effect contributes to the overall antitumor activity.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after CG1 treatment.

Putative Signaling Pathways and Molecular Targets

While the intrinsic apoptotic pathway is the most well-documented mechanism, research on related compounds suggests that this compound may modulate other critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some natural compounds have been shown to inhibit this pathway.[8][9] Although direct evidence for CG1 is pending, the pro-apoptotic effects observed are consistent with the inhibition of pro-survival signals from this pathway.

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors and promotes cell proliferation and survival. Inhibition of STAT3 phosphorylation is a key anticancer strategy.[10][11] The potential for CG1 to modulate STAT3 signaling warrants further investigation.

Fascin-1 and Metastasis

Fascin-1 is an actin-bundling protein that is overexpressed in metastatic cancers and plays a crucial role in cell migration and invasion.[12][13][14] Given that some triterpene glycosides have shown anti-metastatic properties, investigating the effect of CG1 on fascin-1 expression could reveal a novel mechanism of action.[3][15]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is central to protein folding and calcium homeostasis. The accumulation of unfolded proteins can trigger ER stress, leading to apoptosis.[16][17][18][19][20] Several natural compounds exert their anticancer effects by inducing ER stress. It is plausible that CG1 could also induce ER stress, contributing to its pro-apoptotic activity.

Diagram 3: Potential Signaling Pathways Modulated by this compound

Caption: Hypothesized signaling pathways affected by this compound.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), PBS.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

-

Materials: Propidium Iodide, RNase A, 70% ethanol, PBS.

-

Procedure:

-

Treat cells with this compound and harvest.

-

Fix the cells in ice-cold 70% ethanol for at least 30 minutes.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of G1, S, and G2/M phases.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved PARP), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Procedure:

-

Treat cells with this compound and lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein expression levels.

-

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in cancer cells, primarily acting through the intrinsic mitochondrial pathway. Its ability to increase ROS production, disrupt mitochondrial function, modulate Bcl-2 family proteins, and activate the caspase cascade underscores its potential as an anticancer agent. Furthermore, its cytostatic effects through cell cycle arrest enhance its therapeutic promise.

Future research should focus on several key areas:

-

Elucidation of Upstream Signaling: Identifying the initial molecular targets of CG1 that trigger ROS production.

-

Investigation of Other Pathways: Confirming the involvement of the PI3K/Akt/mTOR, STAT3, and ER stress pathways in the mechanism of action of CG1.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of CG1 in animal models.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogues of CG1 to identify compounds with improved potency and selectivity.

A deeper understanding of these aspects will be instrumental in advancing this compound from a promising natural product to a clinically viable anticancer therapeutic.

References

- 1. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Frondoside A – An Anticancer Agent from Sea Cucumber – Aphios [aphios.com]

- 4. Anticancer Activity of Sea Cucumber Triterpene Glycosides [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity of the Marine Triterpene Glycoside Cucumarioside A2-2 in Human Prostate Cancer Cells [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Bioinformatics Study of Sea Cucumber Peptides as Antibreast Cancer Through Inhibiting the Activity of Overexpressed Protein (EGFR, PI3K, AKT1, and CDK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin Inhibits the PPARδ-p-Akt-GLUT1 Pathway and Ameliorates the Antiproliferative Effects of Doxorubicin in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Migration and Anti-Invasion Effects of Curcumin via Suppression of Fascin Expression in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Fascin in Gynecological Cancers: An Update of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging Role of Fascin-1 in the Pathogenesis, Diagnosis, and Treatment of the Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Anti-Cancer Effects of Frondoside A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wjgnet.com [wjgnet.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The value of endoplasmic reticulum stress markers (GRP78 and CHOP) in the diagnosis of acute mesenteric ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Cucumarioside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cucumarioside G1, a triterpene glycoside isolated from the sea cucumber Eupentacta fraudatrix (also known as Cucumaria fraudatrix), has emerged as a compound of interest in the exploration of novel marine-derived anticancer agents. Triterpene glycosides from sea cucumbers are a well-established class of bioactive molecules known for their diverse pharmacological effects, including potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies on this compound, detailing its mechanism of action, experimental protocols, and comparative efficacy.

Quantitative Cytotoxicity Data

While specific studies focusing solely on the exhaustive cytotoxic profiling of this compound are limited, research on a range of triterpene glycosides from Eupentacta fraudatrix and other sea cucumbers provides valuable comparative data. The cytotoxic efficacy of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The following table summarizes the cytotoxic activities of various cucumariosides and related compounds against different cancer cell lines. This comparative data helps to contextualize the potential potency of this compound.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Cucumarioside A0-1 | MDA-MB-231 | Human Breast Cancer | 0.25 - 1 | [1] |

| Djakonovioside A | MDA-MB-231 | Human Breast Cancer | 0.5 - 2 | [1] |

| Cucumarioside A2-2 | Ehrlich Carcinoma | Mouse Breast Cancer | 2.1 - 2.7 | [2] |

| Frondoside A | THP-1 | Human Leukemia | 4.5 µg/mL | [3] |

| Frondoside A | HeLa | Human Cervical Cancer | 2.1 µg/mL | [3] |

| Colochiroside A | P-388, HL60, A-549, SpC-A4, MKN-28, SGC-7901 | Various Human Cancers | Mean: 3.61 ± 0.55 mg/L | [2] |

| Psolusosides A & L | MCF-7, T-47D, MDA-MB-231 | Human Breast Cancer | Complete inhibition at 2-5 µM | [4] |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of cucumariosides is the induction of apoptosis, or programmed cell death.[1] This process is crucial for eliminating cancerous cells without inducing an inflammatory response. The apoptotic cascade initiated by cucumariosides involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in the cucumarioside-induced apoptotic pathway include:

-

Cell Cycle Arrest: Triterpene glycosides can arrest the cell cycle at different phases, preventing cancer cell proliferation. For instance, Cucumarioside A2-2 has been shown to arrest the cell cycle in the S phase.[2]

-

Modulation of Bcl-2 Family Proteins: These proteins are critical regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the permeabilization of the mitochondrial outer membrane.[1]

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]

-

Reactive Oxygen Species (ROS) Production: Some studies suggest that cucumariosides can induce the production of ROS, which can further contribute to mitochondrial dysfunction and apoptosis.[1]

Below is a diagram illustrating the proposed intrinsic apoptotic pathway induced by cucumariosides.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of cytotoxicity. The following are detailed protocols for key experiments typically employed in the study of this compound and related compounds.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer; HeLa for cervical cancer; A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) are used.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[1]

Conclusion and Future Directions

Preliminary evidence strongly suggests that this compound, like other triterpene glycosides from sea cucumbers, possesses significant cytotoxic properties against cancer cells. The primary mechanism of action is believed to be the induction of apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.

To fully elucidate the therapeutic potential of this compound, further in-depth research is warranted. This should include:

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in animal models of cancer.

-

Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in vivo.

The continued investigation of this compound and other marine-derived natural products holds significant promise for the discovery and development of novel and effective anticancer therapies.

References

A Technical Guide to the Discovery and Isolation of Novel Cucumariosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel cucumariosides, a class of triterpene glycosides derived from sea cucumbers. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antifungal, and immunomodulatory effects. This document details the experimental protocols, presents quantitative data from recent studies, and visualizes key workflows and biological pathways to facilitate further research and development in this promising field.

Introduction to Cucumariosides

Cucumariosides are a subgroup of holostane-type triterpene glycosides, predominantly found in sea cucumbers of the family Cucumariidae.[1] Their complex structures consist of a triterpene aglycone backbone linked to a carbohydrate chain, which can be composed of up to six monosaccharide units.[2] The structural diversity of cucumariosides arises from variations in the aglycone, the composition and branching of the sugar chain, and the presence of sulfate or acetyl groups.[3][4] This structural complexity is directly related to their wide spectrum of biological activities, making them a fertile ground for the discovery of new therapeutic agents.[5]

Experimental Protocols: From Extraction to Structure Elucidation

The discovery and isolation of novel cucumariosides involve a multi-step process that begins with the collection of sea cucumber specimens and culminates in the detailed structural characterization of the purified compounds. The general workflow is outlined below.

The initial step involves the extraction of the crude glycoside fraction from the sea cucumber tissues. Ethanolic extraction is the most common method employed.

-

Sample Preparation: Fresh or freeze-dried sea cucumber specimens are minced or cut into small pieces to increase the surface area for extraction.[1][6]

-

Solvent Extraction: The prepared tissues are typically subjected to refluxing with 70% ethanol.[2][7] This process is often repeated to maximize the yield of the target compounds.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to remove the ethanol.[1]

-

Desalting: The resulting aqueous solution is desalted to remove inorganic salts and other polar impurities. This is commonly achieved by passing the extract through a hydrophobic chromatography column, such as Polychrom-1 (powdered Teflon) or Amberlite XAD-4.[7][8][9] The glycoside fraction is then eluted with a solvent of intermediate polarity, such as 50-55% ethanol or acetone.[1][7]

The crude glycoside fraction is a complex mixture of different compounds. Therefore, a series of chromatographic techniques are employed for the separation and purification of individual cucumariosides.

-

Silica Gel Column Chromatography: The desalted glycoside fraction is often first subjected to silica gel column chromatography.[7][8] A stepped gradient of eluents, typically a mixture of chloroform, ethanol, and water (e.g., 100:50:4, 100:75:10, 100:100:17), is used to separate the glycosides into fractions based on their polarity.[7][10]

-

High-Performance Centrifugal Partition Chromatography (HPCPC): HPCPC has been shown to be a rapid and efficient technique for the purification of saponin-enriched mixtures, yielding compounds with high purity and recovery.[2][3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the final step for the isolation of pure cucumariosides.[1][7] Columns such as Synergi Hydro RP are used with a mobile phase consisting of a mixture of methanol, water, and sometimes a salt additive like ammonium acetate to improve separation.[7]

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are used to determine the molecular formula of the compound.[1][8] Tandem MS (MS/MS) experiments provide valuable information about the sequence of monosaccharide units in the sugar chain.[3][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for the complete structural elucidation of cucumariosides.[7][8]

-

¹H and ¹³C NMR: Provide information about the proton and carbon environments in the molecule.[1]

-

2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY): These experiments are used to establish the connectivity between protons and carbons, determine the sequence and linkage of the sugar residues, and elucidate the stereochemistry of the molecule.[1][7][8]

-

-

Chemical Analysis: Gas chromatography-mass spectrometry (GC-MS) analysis of aldononitrile peracetates can be used to determine the absolute configuration of the monosaccharide units.[1]

Visualization of Key Processes

To better illustrate the methodologies and biological implications discussed, the following diagrams are provided.

Caption: Experimental workflow for the discovery and isolation of novel cucumariosides.

Caption: Proposed apoptotic signaling pathway induced by cucumariosides in cancer cells.

Quantitative Data on Biological Activity

Numerous studies have demonstrated the potent cytotoxic effects of novel cucumariosides against a variety of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values reported for selected novel cucumariosides.

Table 1: Cytotoxic Activity (IC₅₀/EC₅₀ in µM) of Djakonoviosides and Cucumariosides from Cucumaria djakonovi

| Compound | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Djakonovioside C₁ | MDA-MB-231 (Breast) | 7.67 ± 0.32 | [7] |

| Djakonovioside E₁ | MCF-7 (Breast) | 1.52 ± 0.14 | [7] |

| Djakonovioside E₁ | MDA-MB-231 (Breast) | 2.19 ± 0.17 | [7] |

| Cucumarioside A₂-5 | T-47D (Breast) | 5.81 ± 0.86 | [7] |

| Cucumarioside A₂-5 | MDA-MB-231 (Breast) | 2.58 ± 0.1 | [7] |

| Cucumarioside A₂-2 | EAC (Ascites Carcinoma) | 2.7 (EC₅₀) | [12] |

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Conicospermiumosides and Related Compounds from Cucumaria conicospermium

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| DS-okhotoside A₁-1 (Desulfated) | MDA-MB-231 (Breast) | 2.83 ± 0.36 | [6] |

| Okhotoside B₁ (Desulfated) | MDA-MB-231 (Breast) | 1.09 ± 0.08 | [6] |

Table 3: Cytotoxic Activity (IC₅₀ in µM) of Inornatosides from Holothuria inornata

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Inornatoside B | MCF-7 (Breast) | 0.47 | [9] |

| Inornatoside B | SKLU-1 (Lung) | 0.50 | [9] |

Mechanisms of Action

The anticancer activity of cucumariosides is believed to be multifactorial. A primary mechanism is their interaction with sterols in the cell membrane, leading to the formation of pores, disruption of ion homeostasis, and ultimately cell lysis.[12][13] At sub-lytic concentrations, these glycosides can induce apoptosis in cancer cells.[5] Studies have shown that cucumariosides can trigger the intrinsic apoptotic pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases, such as caspase-9 and caspase-3/7.[14][15] Furthermore, some cucumariosides have been shown to arrest the cell cycle at the S or G2/M phase and inhibit cancer cell migration and colony formation.[5][7]

Conclusion and Future Directions

The discovery and isolation of novel cucumariosides from sea cucumbers represent a promising avenue for the development of new therapeutic agents. The detailed methodologies outlined in this guide provide a framework for researchers to explore the vast chemical diversity of these marine natural products. The potent and selective cytotoxic activities of many newly discovered cucumariosides against various cancer cell lines warrant further investigation into their mechanisms of action and potential for clinical application. Future research should focus on optimizing extraction and purification techniques, exploring a wider range of sea cucumber species, and conducting in-depth preclinical and clinical studies to evaluate the safety and efficacy of these promising compounds.

References

- 1. Cucumarioside Production Service - CD BioGlyco [marineglyco.bioglyco.com]

- 2. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Elucidation of Novel Saponins in the Sea Cucumber Holothuria lessoni [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Djakonoviosides A, A1, A2, B1–B4 — Triterpene Monosulfated Tetra- and Pentaosides from the Sea Cucumber Cucumaria djakonovi: The First Finding of a Hemiketal Fragment in the Aglycones; Activity against Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure Elucidation of New Acetylated Saponins, Lessoniosides A, B, C, D, and E, and Non-Acetylated Saponins, Lessoniosides F and G, from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Cucumarioside G1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumarioside G1 is a triterpene glycoside isolated from the sea cucumber Cucumaria fraudatrix. Triterpene glycosides from sea cucumbers, also known as holothurins or saponins, are a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include cytotoxic, hemolytic, antifungal, and immunomodulatory effects, making them promising candidates for the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its structural features, physicochemical data, and detailed experimental protocols for its extraction, purification, and analysis. Additionally, this guide explores the biological activities of related cucumariosides and proposes a plausible signaling pathway for its cytotoxic effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is an amphiphilic molecule, possessing a lipophilic triterpenoid aglycone and a hydrophilic sugar chain. This dual nature is fundamental to its biological interactions, particularly with cell membranes.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 1202.32 g/mol | [1] |

| Molecular Formula | C₅₅H₈₆NaO₂₅S | [1] |

| CAS Number | 81296-42-6 | [1] |

| Appearance | White powder (typical for purified triterpene glycosides) | Inferred from general knowledge |

| Melting Point | Not reported in the reviewed literature. Triterpene glycosides may decompose upon heating. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), likely soluble in other polar organic solvents such as methanol and ethanol. Limited solubility in water. A stock solution of 40 mg/mL in DMSO has been reported for in vivo studies. | [1] |

| Storage | As a powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Should be kept away from moisture. | [1] |

Chemical Structure

The structure of this compound was first elucidated by Afiyatullov et al. in 1985. It is a holostane-type triterpene glycoside, characterized by a lanostane aglycone with an 18(20)-γ-lactone ring. The full chemical name is:

16β-acetoxy-3β-[O-(3-O-methyl-β-D-glucopyranosyl)-(1→3)-O-β-D-glucopyranosyl-(1→4)-O-[β-D-xylopyranosyl-(1→2)]-O-β-D-quinovopyranosyl-(1→2)-O-4-O-sodiooxysulfonyl-β-D-xylopyranosyl]-holosta-7,25-diene.

The structure consists of two main parts:

-

Aglycone: A modified lanostane skeleton with a double bond at the C-7 position and another at the C-25 position in the side chain. It also features a β-acetoxy group at the C-16 position.

-

Carbohydrate Chain: A branched pentasaccharide chain attached to the C-3 position of the aglycone. The sugar chain is composed of D-xylose, D-quinovose, D-glucose, and 3-O-methyl-D-glucose. A sulfate group is attached to the C-4 position of the first xylose residue.

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways of this compound are limited, the biological activities of closely related cucumariosides have been extensively studied. These compounds are known to exhibit potent cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.

The primary mechanism of action for many triterpene glycosides is believed to be their interaction with sterols, particularly cholesterol, in the cell membrane. This interaction can lead to the formation of pores, disrupting membrane integrity, and altering intracellular ion concentrations, which can trigger downstream signaling events leading to cell death.

Based on studies of other cucumariosides, a plausible mechanism for the anticancer activity of this compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Signaling Pathway for Cucumarioside-Induced Apoptosis

The following diagram illustrates a potential signaling cascade initiated by a cucumarioside, leading to apoptosis. This pathway is based on findings for related compounds such as frondoside A and cucumarioside A0-1.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, structural analysis, and biological evaluation of this compound.

Extraction and Purification of this compound

The following workflow outlines the general procedure for isolating this compound from Cucumaria fraudatrix.

Detailed Protocol:

-